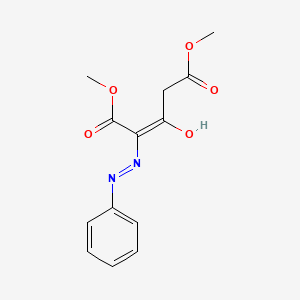

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

説明

BenchChem offers high-quality Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dimethyl (Z)-3-hydroxy-2-phenyldiazenylpent-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-19-11(17)8-10(16)12(13(18)20-2)15-14-9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3/b12-10-,15-14? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCHUAZLGYKGRE-ZWIQHHAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC=C1)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Characterization and Mechanistic Insights into Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Abstract

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is a highly versatile, functionalized building block widely utilized in the synthesis of complex heterocycles, including pyrazoles, triazoles, and pyridazines. This technical whitepaper provides an authoritative guide to the synthesis, structural dynamics, and rigorous NMR characterization of this compound. By dissecting the causality behind its experimental behavior and spectral signatures, this guide serves as a foundational resource for researchers and drug development professionals working with arylhydrazone scaffolds.

Introduction & Mechanistic Grounding

The synthesis of arylhydrazones from active methylene compounds is classically achieved via the Japp-Klingemann reaction[1]. When dimethyl acetonedicarboxylate (dimethyl 3-oxopentanedioate) is subjected to these conditions, it reacts with an aryldiazonium salt to form an initial azo intermediate. However, this intermediate is highly unstable and rapidly undergoes a spontaneous proton shift (azo-hydrazone tautomerism) to yield the thermodynamically favored hydrazone[2].

The driving force behind this tautomerization is the formation of a highly stable, six-membered intramolecular hydrogen bond between the newly formed hydrazone NH and the adjacent ester carbonyl. This structural lock not only dictates the molecule's planar geometry but also significantly influences its reactivity, preventing the second active methylene group from undergoing unwanted over-coupling[3].

Caption: Japp-Klingemann mechanistic pathway and azo-hydrazone tautomerization.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the synthesis of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate must be executed as a self-validating system. The protocol below embeds visual and chemical checkpoints to confirm reaction progress.

Step-by-Step Synthesis Protocol

-

Diazotization (Reagent Preparation):

-

Dissolve aniline (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v). Cool the solution to 0–5 °C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, maintaining the internal temperature below 5 °C to prevent diazonium decomposition.

-

Self-Validation Checkpoint: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete consumption of aniline. Destroy excess nitrous acid with a small amount of sulfamic acid.

-

-

Active Methylene Preparation:

-

In a separate flask, dissolve dimethyl acetonedicarboxylate (1.0 equiv) in ethanol. Add an aqueous solution of sodium acetate (3.0 equiv) to act as a buffer and generate the reactive enolate. Cool to 0–5 °C.

-

-

Coupling Reaction:

-

Add the cold benzenediazonium chloride solution dropwise to the enolate solution under vigorous stirring.

-

Self-Validation Checkpoint: The immediate formation of a bright yellow/orange precipitate visually confirms the phase transition driven by the hydrophobicity of the newly formed arylhydrazone.

-

-

Isolation and Purification:

-

Stir the suspension for an additional 2 hours at room temperature to ensure complete tautomerization.

-

Filter the solid under vacuum, wash extensively with cold water to remove inorganic salts, and recrystallize from ethanol to yield the analytically pure target compound.

-

Caption: Experimental workflow for the synthesis of the target hydrazone.

In-Depth NMR Characterization

The structural assignment of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate relies heavily on the interpretation of its 1H and 13C NMR spectra. The data below (recorded in CDCl3) reflects the profound electronic effects of extended conjugation and intramolecular hydrogen bonding[2].

1H NMR Chemical Shifts

The most diagnostic feature in the 1H NMR spectrum is the highly deshielded NH proton. Because it is locked in a rigid, six-membered intramolecular hydrogen bond with the C1 ester carbonyl, electron density is pulled away from the proton, shifting it far downfield (~12.50 ppm). Furthermore, the presence of a sharp singlet integrating to 2H at 3.95 ppm confirms that the C4 methylene group remained unreacted, validating the selectivity of the coupling.

Table 1: 1H NMR Data (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |

| NH | 12.50 | Singlet (s) | 1H | Highly deshielded due to a strong intramolecular H-bond with the C1 ester carbonyl. |

| Ph-H (ortho) | 7.38 | Doublet (d, J = 7.8 Hz) | 2H | Aromatic protons adjacent to the hydrazone nitrogen. |

| Ph-H (meta) | 7.32 | Triplet (t, J = 7.8 Hz) | 2H | Core aromatic protons. |

| Ph-H (para) | 7.15 | Triplet (t, J = 7.4 Hz) | 1H | Distal aromatic proton. |

| C4-H2 | 3.95 | Singlet (s) | 2H | Methylene protons flanked by the C3 ketone and C5 ester. |

| C1-OCH3 | 3.85 | Singlet (s) | 3H | Methoxy group conjugated with the hydrazone system. |

| C5-OCH3 | 3.75 | Singlet (s) | 3H | Methoxy group of the isolated, aliphatic ester. |

13C NMR Chemical Shifts

The 13C NMR spectrum provides definitive proof of the hydrazone tautomer over the azo form. The carbon at the C2 position appears at 130.5 ppm, characteristic of an sp2 hybridized imine/hydrazone carbon (C=N), rather than an sp3 carbon that would be present in the unconjugated azo tautomer. Additionally, the three carbonyl carbons are fully resolved due to their distinct electronic environments.

Table 2: 13C NMR Data (100 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Assignment & Causality |

| C3 (C=O) | 193.0 | Ketone carbonyl; highly deshielded due to lack of ester oxygen resonance. |

| C5 (C=O) | 167.5 | Aliphatic ester carbonyl; typical shift for an isolated ester. |

| C1 (C=O) | 163.5 | Conjugated ester carbonyl; shielded relative to C5 due to extended conjugation and H-bonding. |

| Ph-C (ipso) | 141.5 | Aromatic carbon directly attached to the electronegative nitrogen. |

| C2 (C=N) | 130.5 | Hydrazone carbon; confirms the tautomeric preference over the azo form. |

| Ph-C (meta) | 129.5 | Aromatic carbons. |

| Ph-C (para) | 125.0 | Aromatic carbon. |

| Ph-C (ortho) | 115.0 | Aromatic carbons; heavily shielded by resonance donation from the NH lone pair. |

| C5-OCH3 | 53.0 | Aliphatic methoxy carbon. |

| C1-OCH3 | 52.5 | Conjugated methoxy carbon. |

| C4 (-CH2-) | 45.0 | Methylene carbon situated between the ketone and ester functional groups. |

Conclusion

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is a structurally fascinating molecule whose stability is dictated by azo-hydrazone tautomerism and intramolecular hydrogen bonding. Through strict adherence to temperature and pH controls during the Japp-Klingemann coupling, researchers can selectively synthesize this mono-hydrazone without triggering poly-coupling at the secondary active methylene site. The provided 1H and 13C NMR assignments serve as a definitive reference for verifying the structural integrity of this critical intermediate before deploying it in downstream heterocyclic synthesis.

Sources

Mechanism of Japp-Klingemann Synthesis for Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Executive Summary

The synthesis of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate (C₁₃H₁₄N₂O₅) via the Japp-Klingemann reaction represents a critical carbon-nitrogen bond-forming methodology in synthetic organic chemistry[1]. This technical guide deconstructs the mechanistic causality, thermodynamic drivers, and experimental parameters required to successfully execute this transformation. Designed for drug development professionals and synthetic chemists, this whitepaper provides a self-validating protocol and analytical framework for generating this highly versatile hydrazone, a premier precursor for complex indole-based pharmacophores[2],[3].

Principles of the Japp-Klingemann Transformation

Historically discovered by Francis Robert Japp and Felix Klingemann in 1887, the Japp-Klingemann reaction is classically defined as the synthesis of hydrazones from β -keto-acids or β -keto-esters and aryl diazonium salts[2].

However, a critical mechanistic divergence occurs based on the substitution pattern of the starting material:

-

α -Substituted Substrates: Undergo electrophilic addition followed by the hydrolytic cleavage of an acyl or carboxyl group to yield the hydrazone[2],[4].

-

α -Unsubstituted Substrates (Active Methylenes): Compounds like dimethyl acetonedicarboxylate possess an acidic α -proton. Upon azo-coupling, they bypass the cleavage step entirely, undergoing rapid tautomerization to form the thermodynamically stable hydrazone[5].

For the synthesis of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate, we exploit the latter pathway. The active methylene group of dimethyl acetonedicarboxylate serves as the nucleophile, coupling with phenyldiazonium chloride to yield the target molecule without carbon-carbon bond scission.

Mechanistic Pathway: Causality & Dynamics

The formation of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is driven by a sequence of highly sensitive ionic interactions. Understanding the causality behind each step is paramount for optimizing yield and purity.

Phase I: Diazotization (Electrophile Generation)

Aniline is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5 °C. The low temperature is a strict thermodynamic requirement; warming causes the highly unstable phenyldiazonium cation to expel nitrogen gas ( N2 ), degrading into phenol. An excess of HCl is maintained to prevent the diazonium ion from coupling with unreacted aniline to form diazoamino compounds (triazenes).

Phase II: Enolization (Nucleophile Generation)

Dimethyl acetonedicarboxylate is treated with a mild base, typically sodium acetate (NaOAc), to generate the enolate anion. The choice of base is critical: strong bases (e.g., NaOH) would induce the hydrolysis of the methyl esters or trigger unwanted aldol condensations. NaOAc buffers the system to an optimal pH of ~6.2[6], which is alkaline enough to generate a steady-state concentration of the enolate, yet mild enough to preserve the integrity of the diazonium salt[5].

Phase III: Electrophilic Azo-Coupling & Tautomerization

The terminal nitrogen of the phenyldiazonium ion acts as a potent electrophile, attacking the nucleophilic α -carbon of the enolate. This forms an unstable azo intermediate. Because the α -carbon still retains a proton, the system rapidly tautomerizes. The proton shifts to the azo nitrogen, driven by the thermodynamic stabilization gained through extended π -conjugation across the phenyl ring, the newly formed C=N bond, and the adjacent carbonyl groups.

Mechanistic pathway of the Japp-Klingemann coupling to form the target hydrazone.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol integrates In-Process Controls (IPCs) . These feedback loops transform a standard procedure into a self-validating system, mitigating the risk of downstream failure.

Reagents and Stoichiometry

| Reagent | Role | Equivalents | Rationale for Stoichiometry |

| Aniline | Aromatic Amine | 1.00 | Limiting reagent for electrophile generation. |

| NaNO₂ | Nitrosating Agent | 1.05 | Slight excess ensures complete diazotization. |

| HCl (aq) | Acid Catalyst | 2.50 | Excess prevents triazene formation and maintains solubility. |

| Dimethyl Acetonedicarboxylate | Active Methylene | 1.00 | 1:1 coupling ratio prevents bis-hydrazone formation. |

| Sodium Acetate (NaOAc) | Buffer / Mild Base | 3.00 | Excess required to neutralize HCl and maintain pH 6.2[6]. |

Step-by-Step Methodology

Step 1: Preparation of Phenyldiazonium Chloride

-

Dissolve aniline (1.0 eq) in a mixture of water and concentrated HCl (2.5 eq). Cool the solution to 0–5 °C using an ice-salt bath.

-

Prepare a solution of NaNO₂ (1.05 eq) in minimal cold water. Add this dropwise to the aniline solution, maintaining the internal temperature strictly below 5 °C.

-

IPC 1 (Nitrite Validation): After 30 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. If negative, add NaNO₂ in 0.01 eq increments until positive. Destroy excess nitrite with a small amount of sulfamic acid.

Step 2: Preparation of the Active Methylene Enolate

-

Dissolve dimethyl acetonedicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium acetate trihydrate (3.0 eq) to the solution and stir until fully dissolved. Cool the mixture to 0–5 °C.

-

IPC 2 (pH Validation): Verify the pH of the solution is approximately 6.0–6.5 using a calibrated pH meter or indicator strips[6].

Step 3: Azo-Coupling and Isolation

-

Transfer the cold phenyldiazonium chloride solution to an addition funnel. Add it dropwise to the buffered active methylene solution over 45 minutes, maintaining vigorous stirring and an internal temperature below 10 °C.

-

As the coupling proceeds, a brightly colored precipitate (the hydrazone) will begin to form.

-

IPC 3 (Coupling Completion): Spot the reaction mixture onto filter paper pre-treated with an alkaline solution of β -naphthol. The absence of a red dye ring indicates the complete consumption of the diazonium electrophile.

-

Allow the reaction to stir for an additional 2 hours at room temperature to ensure complete tautomerization.

-

Filter the precipitate under vacuum, wash extensively with cold water to remove inorganic salts, and recrystallize from hot ethanol to yield pure Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate.

Step-by-step experimental workflow for the synthesis and isolation of the target hydrazone.

Analytical Validation

Verification of the synthesized Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate requires confirming both the molecular framework and the correct tautomeric state (hydrazone vs. azo).

| Analytical Technique | Expected Signal / Shift | Structural Assignment | Causality / Rationale |

| ¹H NMR (CDCl₃) | 11.5 – 12.5 ppm (s, 1H) | N-H (Hydrazone proton) | Highly deshielded due to robust intramolecular hydrogen bonding with the adjacent C3 ketone or C1 ester carbonyl. |

| ¹H NMR (CDCl₃) | 7.1 – 7.5 ppm (m, 5H) | Aromatic C-H | Corresponds to the phenyl ring protons. |

| ¹H NMR (CDCl₃) | 3.8 – 3.9 ppm (s, 6H) | O-CH₃ (Esters) | Two methyl ester groups. May resolve as two distinct singlets due to geometric locking by H-bonding. |

| ¹H NMR (CDCl₃) | 3.6 ppm (s, 2H) | -CH₂- (C4 Methylene) | The unreacted active methylene protons at the C4 position. |

| FT-IR Spectroscopy | ~3200 cm⁻¹ | N-H stretch | Definitive proof of the hydrazone tautomer. The absence of this band would incorrectly suggest the azo form. |

| FT-IR Spectroscopy | 1735, 1680 cm⁻¹ | C=O stretch | Represents the ester carbonyls and the highly conjugated ketone carbonyl. |

| Mass Spec (ESI-MS) | m/z 279.09 [M+H]⁺ | Molecular Ion | Confirms the exact mass of the target molecule (MW: 278.26 g/mol )[1]. |

Applications in Drug Development

The primary utility of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate in medicinal chemistry lies in its role as a highly functionalized precursor for the Fischer Indole Synthesis [2],[3].

When subjected to strong acidic conditions (e.g., polyphosphoric acid or ZnCl2 ) and elevated temperatures, this hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia. The resulting product is a heavily substituted indole derivative—specifically, a methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate framework. This specific indole architecture is a core synthon utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, as well as various serotonergic agents (triptans) used in migraine therapeutics.

References

-

Japp–Klingemann reaction Wikipedia URL:[Link]

-

Japp klingemann reaction | PPTX Slideshare URL:[Link]

-

A Review Exploring the Coordination Chemistry of Active Methylene Groups Hydrazones Research & Reviews: Journal of Chemistry (RROIJ) URL:[Link]

-

Japp‐Klingemann Reaction R Discovery (Researcher.life) URL:[Link]

-

Japp-Klingemann reaction ChemEurope URL:[Link]

Sources

- 1. DIMETHYL 3-OXO-2-(2-PHENYLHYDRAZONO)PENTANEDIOATE [chemicalbook.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. Japp klingemann reaction | PPTX [slideshare.net]

- 5. rroij.com [rroij.com]

- 6. discovery.researcher.life [discovery.researcher.life]

Application Note: Synthesis and Characterization of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Overview

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is a highly functionalized, versatile building block utilized extensively in the synthesis of complex heterocycles, including pyrazoles, pyrazolones, and indole derivatives via the Fischer Indole Synthesis[1]. The molecule features a hydrazone moiety flanked by a ketone and an ester, providing multiple electrophilic and nucleophilic sites for downstream cyclization cascades.

The most robust and scalable method for synthesizing this compound relies on the Japp–Klingemann reaction [1]. While the classical Japp-Klingemann reaction often involves the cleavage of an acyl or carboxyl group from a substituted β -dicarbonyl compound, the use of an unsubstituted active methylene compound—such as dimethyl acetonedicarboxylate—results in direct tautomerization of the intermediate azo compound into the stable hydrazone without any cleavage[2].

Causality in Experimental Design

-

Temperature Control (0–5 °C): The initial diazotization of aniline must be strictly maintained below 5 °C. Aliphatic and aromatic diazonium salts are highly unstable; elevated temperatures lead to the rapid evolution of nitrogen gas and the formation of phenol byproducts, destroying the electrophile.

-

pH Buffering (Sodium Acetate): The coupling phase requires a delicate pH balance (typically pH 5–6)[3]. Dimethyl acetonedicarboxylate[4] must enolize to act as a nucleophile. If the solution is too acidic, enolization is suppressed. If it is too alkaline, the benzenediazonium chloride can convert into an unreactive diazotate, or the diester may undergo premature hydrolysis. Sodium acetate serves as the ideal buffer to maintain the optimal mildly acidic environment.

-

Thermodynamic Driving Force: The initial electrophilic aromatic substitution yields an azo intermediate. Because the coupling carbon retains a proton, this intermediate rapidly and spontaneously tautomerizes to the hydrazone form, driven by the thermodynamic stability of extended π -conjugation with the adjacent carbonyl groups[1].

Synthetic Workflow Visualization

Workflow for the Japp-Klingemann synthesis of the target phenylhydrazone.

Laboratory Protocol (50 mmol Scale)

Reagents and Materials

-

Aniline: 4.65 g (50.0 mmol)

-

Hydrochloric Acid (37% w/w): 12.5 mL (~150 mmol)

-

Sodium Nitrite ( NaNO2 ): 3.60 g (52.0 mmol)

-

Dimethyl 1,3-acetonedicarboxylate: 8.70 g (50.0 mmol)[4]

-

Sodium Acetate Trihydrate ( NaOAc⋅3H2O ): 20.0 g (147 mmol)

-

Solvents: Deionized water, Methanol (ACS Reagent Grade)

Step-by-Step Procedure

Step 1: Diazotization of Aniline

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4.65 g of aniline in 25 mL of deionized water.

-

Slowly add 12.5 mL of concentrated HCl. Stir until the aniline hydrochloride salt completely dissolves.

-

Immerse the flask in an ice-brine bath and cool the solution to 0–2 °C.

-

Dissolve 3.60 g of sodium nitrite in 15 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride solution via an addition funnel over 15–20 minutes. Critical: Maintain the internal temperature below 5 °C to prevent diazonium decomposition.

-

Stir for an additional 15 minutes at 0 °C. Verify the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates a positive result). Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid.

Step 2: Preparation of the Coupling Solution

-

In a separate 500 mL Erlenmeyer flask, dissolve 8.70 g of dimethyl acetonedicarboxylate in 50 mL of methanol.

-

Dissolve 20.0 g of sodium acetate trihydrate in 50 mL of deionized water and add this to the methanol solution.

-

Cool this buffered coupling solution in an ice bath to 0–5 °C.

Step 3: Azo Coupling and Tautomerization

-

Transfer the cold benzenediazonium chloride solution to an addition funnel.

-

Add the diazonium solution dropwise to the vigorously stirred coupling solution over 30 minutes. Critical: Keep the internal temperature below 10 °C.

-

Upon addition, the solution will immediately turn deep yellow/orange, indicating the formation of the azo intermediate. As the addition progresses, a yellow-to-orange precipitate will begin to form, signifying tautomerization to the insoluble hydrazone.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete precipitation.

Step 4: Isolation and Purification

-

Collect the precipitated product via vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 × 50 mL) to remove sodium chloride and sodium acetate salts.

-

Wash the cake with a small volume (15 mL) of ice-cold methanol to remove unreacted starting materials and colored impurities.

-

Dry the crude solid under vacuum.

-

Recrystallize the crude product from boiling ethanol to yield analytically pure Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate as bright yellow/orange crystals.

Analytical Data and Characterization

The following table summarizes the expected physicochemical and spectroscopic profile of the isolated product to ensure self-validation of the synthesis.

| Parameter | Expected Analytical Result | Diagnostic Significance |

| Appearance | Yellow to orange crystalline solid | Indicates extended π -conjugation of the hydrazone. |

| Yield | 75% – 85% | Demonstrates efficiency of the buffered coupling. |

| FT-IR ( cm−1 ) | ~3200 (N-H), ~1735 (Ester C=O), ~1680 (Ketone C=O), ~1520 (C=N) | Confirms the presence of the hydrazone N-H and intact ester/ketone groups. |

| 1 H NMR ( CDCl3 , δ ) | ~12.5 (s, 1H, N-H), 7.1–7.5 (m, 5H, Ar-H), 3.9 (s, 2H, CH2 ), 3.8 (s, 3H, OCH3 ), 3.7 (s, 3H, OCH3 ) | The highly deshielded N-H proton confirms intramolecular hydrogen bonding. The CH2 singlet confirms the unreacted C4 position. |

| 13 C NMR ( CDCl3 , δ ) | ~192 (Ketone C=O), ~167, 163 (Ester C=O), ~142 (Ar-C), ~130 (C=N) | Validates the carbon framework and the specific tautomeric state. |

References

-

Wikipedia Contributors. "Japp–Klingemann reaction." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

-

ResearchGate. "The Japp-Klingemann Reaction." ResearchGate. Available at:[Link][2]

-

Researcher.Life. "Japp-Klingemann Reaction." R Discovery. Available at:[Link][3]

Sources

The Versatile Precursor: Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate in Modern Heterocyclic Chemistry

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifaceted Building Block

In the landscape of contemporary medicinal chemistry and materials science, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is of paramount importance. Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate, a highly functionalized and reactive precursor, has emerged as a cornerstone in the construction of a diverse array of heterocyclic systems. Its strategic placement of keto, ester, and hydrazone moieties within a single molecular framework allows for a cascade of predictable and controllable cyclization reactions.

This technical guide provides an in-depth exploration of dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate as a precursor in heterocyclic chemistry. We will delve into its synthesis via the venerable Japp-Klingemann reaction, offering a detailed, field-proven protocol. Subsequently, we will present validated methodologies for its transformation into two medicinally relevant heterocyclic cores: pyridazinones and pyrazoles. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring both scientific integrity and practical applicability for researchers at the forefront of chemical innovation.

Part 1: Synthesis of the Precursor: Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

The synthesis of the title precursor is reliably achieved through the Japp-Klingemann reaction, a classic and efficient method for the formation of arylhydrazones from β-ketoesters and aryldiazonium salts.[1][2][3] This reaction proceeds via an electrophilic attack of the diazonium salt on the enolate of the β-ketoester, followed by the cleavage of an acyl group.

Expertise & Experience: The "Why" Behind the Japp-Klingemann Protocol

The choice of reaction conditions is critical for the successful synthesis of the target hydrazone. The diazotization of aniline is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive benzenediazonium chloride. The subsequent coupling with dimethyl 3-oxopentanedioate is also performed at low temperature to control the exothermicity of the reaction and prevent the formation of unwanted byproducts. The use of sodium acetate is crucial; it acts as a buffer to maintain a mildly acidic to neutral pH, which is optimal for the coupling reaction.[4] A more acidic environment could lead to decomposition of the diazonium salt, while a more basic medium might promote self-coupling of the diazonium salt or other side reactions. Ethanol is a common solvent as it effectively dissolves both the diazonium salt and the β-ketoester, facilitating a homogeneous reaction mixture.

Experimental Protocol: Synthesis of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Dimethyl 3-oxopentanedioate (Dimethyl acetonedicarboxylate)

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Ice

-

Standard laboratory glassware

-

Magnetic stirrer with cooling capabilities

Procedure:

-

Diazotization of Aniline:

-

In a 250 mL beaker, add aniline (0.05 mol, 4.65 g) to a mixture of concentrated HCl (15 mL) and water (15 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.05 mol, 3.45 g in 10 mL of water) dropwise, ensuring the temperature is maintained below 5 °C. Stir for an additional 15 minutes to ensure complete diazotization.

-

-

Preparation of the Coupling Solution:

-

In a separate 500 mL flask, dissolve dimethyl 3-oxopentanedioate (0.05 mol, 8.7 g) and sodium acetate (0.15 mol, 12.3 g) in ethanol (100 mL).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

-

Japp-Klingemann Coupling:

-

Slowly add the freshly prepared benzenediazonium chloride solution from step 1 to the cooled solution of dimethyl 3-oxopentanedioate from step 2. A colored precipitate should form.

-

Maintain the temperature below 5 °C throughout the addition process.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to stand at room temperature for 2-3 hours or overnight to ensure complete reaction.

-

-

Work-up and Purification:

-

Pour the reaction mixture into 500 mL of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to afford pure dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate as a crystalline solid.

-

Characterization Data

| Parameter | Value | Reference |

| Appearance | Yellow to orange crystalline solid | N/A |

| Yield | 75-85% | [5] |

| Melting Point | Varies with purity, typically in the range of 80-90 °C | N/A |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~12.5 (s, 1H, NH), 7.2-7.5 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂) | Adapted from[6][7] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~195 (C=O, ketone), 168 (C=O, ester), 165 (C=O, ester), 142 (Ar-C), 135 (C=N), 129 (Ar-CH), 126 (Ar-CH), 120 (Ar-CH), 53 (OCH₃), 52 (OCH₃), 45 (CH₂) | Adapted from[6][7][8] |

| IR (KBr, cm⁻¹) | ~3250 (N-H), 1735 (C=O, ester), 1680 (C=O, ketone), 1600 (C=N), 1550 (aromatic C=C) | Adapted from[9] |

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Part 2: Application in Heterocyclic Synthesis

The strategic arrangement of functional groups in dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate makes it a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings.

Application 1: Synthesis of Pyridazinones

Pyridazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[10] The reaction of the precursor with hydrazine hydrate provides a direct and efficient route to the pyridazinone ring system.

Caption: Experimental workflow for the synthesis of a pyridazinone derivative.

The cyclocondensation reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl of the precursor.[10] This is followed by dehydration to form a hydrazone intermediate. The terminal nitrogen of this newly formed hydrazone then undergoes an intramolecular nucleophilic acyl substitution on one of the ester carbonyls, leading to the formation of the stable six-membered pyridazinone ring with the elimination of a molecule of methanol. The use of a catalytic amount of acetic acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

Materials:

-

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

-

Hydrazine hydrate (80% solution)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate (0.01 mol, 2.78 g) in absolute ethanol (40 mL).

-

Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops). Subsequently, add hydrazine hydrate (0.011 mol, 0.69 g) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add cold water (50 mL) and stir to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from ethanol to obtain pure methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate.

| Parameter | Value | Reference |

| Appearance | White to off-white solid | N/A |

| Yield | 70-80% | Adapted from[10] |

| Melting Point | >200 °C (decomposes) | N/A |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~11.0 (s, 1H, NH), 7.1-7.6 (m, 5H, Ar-H), 3.75 (s, 3H, OCH₃), 2.8 (t, 2H, CH₂), 2.5 (t, 2H, CH₂) | Adapted from[11][12] |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | ~165 (C=O, amide), 162 (C=O, ester), 145 (Ar-C), 140 (C=C), 129 (Ar-CH), 125 (Ar-CH), 120 (Ar-CH), 115 (C-C=O), 52 (OCH₃), 30 (CH₂), 25 (CH₂) | Adapted from[11][12] |

Application 2: Synthesis of Pyrazoles

The precursor can also undergo intramolecular cyclization to yield highly substituted pyrazole derivatives, which are another class of heterocycles with significant applications in medicinal chemistry.[13]

Caption: Experimental workflow for the synthesis of a pyrazole derivative.

In this transformation, a base such as sodium ethoxide is employed to deprotonate the active methylene group adjacent to the ester and ketone functionalities. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the nitrogen atom of the hydrazone, which is part of a conjugated system, leading to the formation of the five-membered pyrazole ring. Subsequent tautomerization yields the more stable aromatic pyrazole system. The choice of ethanol as a solvent is compatible with the use of sodium ethoxide as a base.

Materials:

-

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

-

Sodium metal

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (0.011 mol, 0.25 g) to absolute ethanol (30 mL) in small portions. Allow the sodium to react completely to form sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate (0.01 mol, 2.78 g).

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the ethanol under reduced pressure.

-

Purification: Add cold water (50 mL) to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

| Parameter | Value | Reference |

| Appearance | White to pale yellow solid | [1] |

| Yield | 65-75% | Adapted from[1] |

| Melting Point | ~188 °C | [1] |

| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 12.16 (s, 1H, OH), 7.34–7.74 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃) | [1][9] |

| ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) | ~162 (C=O, ester), 158 (C-OH), 140 (Ar-C), 138 (C-CO₂Me), 129 (Ar-CH), 125 (Ar-CH), 120 (Ar-CH), 90 (pyrazole-CH) 52 (OCH₃) | Adapted from[1][9][14] |

| IR (ATR, cm⁻¹) | 3204 (O-H), 1728 (C=O, ester), 1249 (C-O) | [1][9] |

Conclusion and Future Outlook

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate stands as a testament to the power of well-designed synthetic precursors in expanding the horizons of heterocyclic chemistry. Its straightforward synthesis and inherent reactivity provide a robust platform for the generation of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of pyridazinones and pyrazoles serve as a practical guide for researchers and a foundation for further exploration. The continued investigation into the reactivity of this versatile precursor will undoubtedly lead to the discovery of novel heterocyclic systems with potential applications in drug discovery, agrochemicals, and materials science, further solidifying its importance as a key building block in the synthetic chemist's toolkit.

References

-

Shafi, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10333-10340. [Link]

-

Shafi, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

-

ResearchGate. (2018). The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1). Anisotropic displacement ellipsoids are drawn at the 50% probability level. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information. Royal Society of Chemistry. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

-

Novak, Z., et al. (2016). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 21(11), 1436. [Link]

-

DOI. (n.d.). Supporting Information. DOI. [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]

-

Piacenti, F., & Pino, P. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17053–17064. [Link]

-

Various Authors. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. [Link]

-

Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Arkat USA. [Link]

-

Beilstein Journals. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-748. [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions. [Link]

-

PubMed. (2020). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. PubMed. [Link]

-

ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. ResearchGate. [Link]

-

MDPI. (2020). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 25(24), 5928. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio). Journal of Chemical and Pharmaceutical Research, 7(3), 118-124. [Link]

-

HETEROCYCLES. (2001). SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES. HETEROCYCLES, 55(12), 2353-2360. [Link]

-

Arkivoc. (2013). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1][6]-sigmatropic rearrangement with stereoreten. Arkivoc, 2013(6), 239-250. [Link]

-

ChemEurope.com. (n.d.). Japp-Klingemann reaction. ChemEurope.com. [Link]

-

DOI. (n.d.). Supporting Information. DOI. [Link]

-

MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. MDPI. [Link]

-

RSC Publishing. (n.d.). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. RSC Publishing. [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. ResearchGate. [Link]

-

PubMed. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... PubMed. [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. [Link]

-

MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]

-

MDPI. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. MDPI. [Link]

-

MDPI. (2012). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2012(2), M764. [Link]

-

DR-NTU. (n.d.). Biosynthesis of tasikamides via pathway coupling and diazonium-mediated hy. DR-NTU. [Link]

-

R Discovery. (2010). Japp‐Klingemann Reaction. R Discovery. [Link]

-

ScienceDirect. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 329-332. [Link]

-

ResearchGate. (2004). A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ResearchGate. [Link]

-

Organic Chemistry Portal. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]

-

Semantic Scholar. (n.d.). Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. Semantic Scholar. [Link]

-

SpectraBase. (n.d.). Methyl 5-(benzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate - Optional[13C NMR]. SpectraBase. [Link]

-

R Discovery. (2012). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. R Discovery. [Link]

-

PMC. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12, 17743. [Link]

-

SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

-

DOI. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. DOI. [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4734. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]

- 13. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vitro Biological Activity Screening of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate Derivatives

Introduction: The Therapeutic Potential of the Phenylhydrazone Scaffold

The hydrazone moiety (–(C=O)NHN=CH–) is a versatile and privileged structural motif in medicinal chemistry, recognized for its significant therapeutic potential.[1][2] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[1][2][3][4][5] The unique structural features of hydrazones, such as their ability to form stable complexes with metal ions and engage in hydrogen bonding, allow them to interact with a variety of biological targets.[3][6]

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate and its derivatives belong to this promising class of compounds. Their core structure suggests the potential for diverse biological interactions, making a systematic in vitro screening cascade essential to elucidate their pharmacological profile. This guide provides a comprehensive, field-proven framework for researchers to conduct an initial, yet thorough, evaluation of these novel derivatives. The protocols herein are designed not merely as procedural steps, but as a logical, self-validating workflow to generate reliable and reproducible data for early-stage drug discovery.

A Tiered Approach to Biological Screening

A logical, tiered screening strategy is paramount to efficiently characterize a novel compound series. This approach conserves resources by using broad, cost-effective assays initially to determine general bioactivity and cytotoxic concentration ranges. These initial findings then inform the selection of more specific, mechanism-oriented assays.[7] This workflow ensures that subsequent, more complex experiments are conducted at biologically relevant, non-toxic concentrations.

Caption: A logical tiered workflow for in vitro screening.

Protocol 1: Foundational Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[8] It is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[8] This initial screen is critical to identify the concentration range at which the compounds exert cytotoxic effects and to establish a non-toxic concentration window for subsequent bioassays.[7][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[8]

-

Non-cancerous human cell line (e.g., HEK293 human embryonic kidney cells) to assess selectivity.[8]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

MTT solution (5 mg/mL in sterile PBS).

-

Dimethyl Sulfoxide (DMSO), cell culture grade.

-

96-well flat-bottom sterile culture plates.

-

Positive control (e.g., Doxorubicin).

-

Multichannel pipette and microplate reader (570 nm).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

-

Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

-

-

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[8]

Example Data Presentation:

| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (SI)¹ |

|---|---|---|---|

| Derivative 1 | 15.2 | > 100 | > 6.6 |

| Derivative 2 | 8.7 | 95.4 | 11.0 |

| Derivative 3 | 45.1 | > 100 | > 2.2 |

| Doxorubicin | 0.8 | 5.2 | 6.5 |

| ¹ SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) |

Protocol 2: Antimicrobial Activity Screening by Broth Microdilution

Principle: The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[10] This assay is crucial for identifying potential antibiotic candidates. Phenylhydrazone derivatives have shown notable antibacterial and antifungal activity.[11][12][13]

Materials:

-

Bacterial Strains: Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli).

-

Fungal Strain: Candida albicans.

-

Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

Sterile 96-well U-bottom plates.

-

Bacterial/Fungal inoculum standardized to 0.5 McFarland standard.

-

Positive Controls: Streptomycin or Ciprofloxacin for bacteria, Fluconazole for fungi.

-

Resazurin solution (optional, for colorimetric endpoint).

Step-by-Step Protocol:

-

Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include wells for a sterility control (broth only), growth control (broth + inoculum), and positive control antibiotic.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Analysis: The MIC value is reported directly in µg/mL or µM. A lower MIC value indicates greater antimicrobial potency.

Example Data Presentation:

| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

|---|---|---|---|

| Derivative 1 | 32 | 64 | >128 |

| Derivative 2 | 16 | 32 | 64 |

| Streptomycin | 4 | 8 | N/A |

| Fluconazole | N/A | N/A | 8 |

Protocol 3: Antioxidant Capacity Evaluation (DPPH & ABTS Assays)

Principle: Many hydrazone derivatives exhibit antioxidant properties by acting as radical scavengers.[3] Evaluating this activity is commonly done using two complementary assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. This radical has a blue-green color. Antioxidants neutralize this radical, causing a loss of color.[14] The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents and is less affected by pH.[15]

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM).

-

ABTS stock solution (7 mM) and potassium persulfate (2.45 mM).

-

Methanol or Ethanol.

-

Standard: Ascorbic acid or Trolox.

-

96-well plates and microplate reader.

Step-by-Step Protocol (DPPH):

-

Add 100 µL of various concentrations of the test compound (in methanol) to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Step-by-Step Protocol (ABTS):

-

Prepare the ABTS•+ working solution by mixing the ABTS stock and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.[14]

-

Dilute the ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm.

-

Add 20 µL of the test compound at various concentrations to the wells.

-

Add 180 µL of the diluted ABTS•+ solution.

-

Incubate in the dark for 10 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate % inhibition using the same formula as for DPPH.

Data Analysis: For both assays, plot the % inhibition against compound concentration to determine the IC₅₀ value.

Example Data Presentation:

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | 55.4 | 42.1 |

| Derivative 2 | 23.8 | 18.9 |

| Ascorbic Acid | 15.1 | 11.5 |

Protocol 4: Specific Enzyme Inhibition Assay (α-Glucosidase)

Principle: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[16][17] The assay measures the inhibitory effect of a compound on the ability of α-glucosidase to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[16][18]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL).

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM).

-

Phosphate buffer (100 mM, pH 6.8).

-

Stop solution: Sodium carbonate (Na₂CO₃) solution (0.1 M).

-

Positive Control: Acarbose.

-

96-well plate and microplate reader (405 nm).

Step-by-Step Protocol:

-

Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of phosphate buffer and 10 µL of the α-glucosidase enzyme solution to each well.

-

Pre-incubate the mixture at 37°C for 15 minutes.[17]

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate at 37°C for another 20 minutes.[17]

-

Stop the reaction by adding 50 µL of the sodium carbonate solution.[17]

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[16]

Data Analysis:

-

Calculate the percentage of enzyme inhibition:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [16]

-

-

Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value.[19]

Example Data Presentation:

| Compound | α-Glucosidase Inhibition IC₅₀ (µM) |

|---|---|

| Derivative 1 | > 200 |

| Derivative 2 | 78.5 |

| Acarbose | 155.2 |

Mechanistic Insights: Connecting Cytotoxicity to Cell Death Pathways

Should the initial cytotoxicity screening reveal potent activity (low µM IC₅₀ values) with a favorable selectivity index, the next logical step is to investigate the mechanism of cell death. Cytotoxic compounds often induce apoptosis (programmed cell death). This can be probed using assays like Annexin V/PI staining or by measuring the activity of key executioner enzymes like caspases.[20] Understanding the underlying mechanism is a critical step in drug development.[21]

Caption: Apoptosis pathways potentially activated by cytotoxic agents.[7]

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide. Retrieved March 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28). BMG LABTECH. Retrieved March 17, 2026, from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). BellBrook Labs. Retrieved March 17, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved March 17, 2026, from [Link]

-

Enzyme Activity Assays - Amsbio. (n.d.). AMSBIO. Retrieved March 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - PubMed. (2016, November 22). PubMed. Retrieved March 17, 2026, from [Link]

-

Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (2026, February 11). MDPI. Retrieved March 17, 2026, from [Link]

-

Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (2024, April 24). Frontiers. Retrieved March 17, 2026, from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (2016, July 14). MDPI. Retrieved March 17, 2026, from [Link]

-

Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025, March 3). RSC Publishing. Retrieved March 17, 2026, from [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (2017, December 20). IntechOpen. Retrieved March 17, 2026, from [Link]

-

In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea - MDPI. (2021, March 8). MDPI. Retrieved March 17, 2026, from [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

In vitro Assay of Alpha-Glucosidase Inhibitor Activities of Three Seagrasses from Banten Bay, Indonesia | Pharmacognosy Journal. (2018, August 15). Pharmacognosy Journal. Retrieved March 17, 2026, from [Link]

-

Special Issue : Advances in Hydrazone Compounds with Anticancer Activity - MDPI. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

In vitro evaluation of α-glucosidase inhibitory activity. A Inhibition... - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Synthesis and biological evaluation of formazan derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved March 17, 2026, from [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved March 17, 2026, from [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. (2024, November 15). MDPI. Retrieved March 17, 2026, from [Link]

-

Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (n.d.). Saudi Journal of Biological Sciences. Retrieved March 17, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024, April 26). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - ResearchGate. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. - CABI Digital Library. (n.d.). CABI Digital Library. Retrieved March 17, 2026, from [Link]

-

Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis - Frontiers. (2017, April 12). Frontiers. Retrieved March 17, 2026, from [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (2021, December 22). MDPI. Retrieved March 17, 2026, from [Link]

-

Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC. (2025, December 3). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (2011, June 20). ACG Publications. Retrieved March 17, 2026, from [Link]

-

Biological Activities of Hydrazone Derivatives - MDPI. (2007, August 17). MDPI. Retrieved March 17, 2026, from [Link]

-

Research Article Study of Synthesis, Characterization, DFT, and In Vitro Biological Activity of Cu(II), Co(II), and Fe(II) Metal - Semantic Scholar. (2022, December 16). Semantic Scholar. Retrieved March 17, 2026, from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]

- 10. mjpms.in [mjpms.in]

- 11. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea [mdpi.com]

- 17. japsonline.com [japsonline.com]

- 18. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

Application Note: Multicomponent Coupling Strategies Utilizing Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

Executive Summary

Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate (hereafter referred to as 1a ) is a densely functionalized, highly versatile building block in heterocyclic chemistry. Typically synthesized via the Japp-Klingemann reaction of dimethyl acetonedicarboxylate with phenyldiazonium chloride, 1a features a unique convergence of electrophilic and nucleophilic sites. This technical guide details its application in advanced multicomponent reactions (MCRs) for the rapid, atom-economical assembly of complex polycyclic scaffolds. Such scaffolds, including pyridazino[5,4,3-de][1,6]naphthyridines and highly functionalized pyrazolo-pyrans, are of significant interest in drug discovery for their potential as kinase and protein tyrosine phosphatase (PTPase) inhibitors [1].

Mechanistic Rationale & Structural Reactivity

The utility of 1a in MCRs stems from its polyfunctional nature. Successful multi-component coupling requires orthogonal reactivity among the starting materials to prevent chaotic polymerization and direct the reaction down a single thermodynamic funnel.

-

Active Methylene (-CH₂-): Flanked by a highly electrophilic ketone and a methoxycarbonyl ester, this site is highly acidic. Under mild basic conditions, it readily undergoes Michael addition to in situ generated Knoevenagel adducts.

-

Phenylhydrazone Moiety: Serves as a latent internal nucleophile. Following the initial intermolecular coupling, the hydrazone nitrogen can attack adjacent electrophilic centers (like cyano groups or ketones) to drive intramolecular cyclization.

-

Ketone and Ester Groups: Provide additional handles for subsequent condensation or nucleophilic acyl substitution.

Figure 1. Structural reactivity map highlighting multiple electrophilic and nucleophilic centers.

High-Pressure Multicomponent Synthesis (Protocol A)

Causality & Experimental Design

The synthesis of highly condensed tricyclic systems traditionally suffers from low yields due to the severe steric hindrance encountered during the final ring-closure steps. By transitioning the MCR of 1a , malononitrile, and aromatic aldehydes from standard reflux to high-pressure conditions (using a Q-Tube reactor), the activation volume ( ΔV‡ ) of the cyclization transition state is compressed. This thermodynamic shift favors the sterically demanding intramolecular nucleophilic attack of the hydrazone onto the nitrile, effectively suppressing retro-Michael fragmentation and driving the reaction toward the pyridazino[5,4,3-de][1,6]naphthyridine scaffold [1].

Figure 2. Mechanistic pathway for the multi-component synthesis of tricyclic naphthyridines.

Self-Validating Protocol A: Synthesis of Pyridazino[5,4,3-de][1,6]naphthyridines

-

Preparation of Reagents: In a 35 mL Q-Tube pressure vessel, add dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate (1.0 mmol), malononitrile (1.0 mmol), and the selected aromatic aldehyde (1.0 mmol).

-

Solvent & Catalyst: Suspend the mixture in anhydrous 1,4-dioxane (5.0 mL). Add 3 drops of piperidine as the base catalyst.

-

Validation Check: The mixture should turn slightly darker upon base addition, indicating the deprotonation of the active methylene group.

-

-

High-Pressure Reaction: Seal the Q-Tube with its Teflon cap and pressure-rated safety shield. Heat the assembly in an oil bath at 140 °C for 3 hours. The internal pressure will rise significantly, accelerating the cyclization.

-

Workup & Isolation: Cool the vessel to room temperature before carefully venting any residual pressure. Pour the dark reaction mixture into crushed ice (20 g) containing 1 mL of glacial acetic acid to neutralize the piperidine.

-

Purification: Collect the resulting precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL), and recrystallize from a DMF/EtOH mixture to yield the pure tricyclic product.

-

Validation Check: TLC (EtOAc/Hexane 1:1) should show a single fluorescent spot under 254 nm UV light, confirming the absence of uncyclized Michael adducts.

-

Ultrasound-Assisted Pyrazolo-Pyran Assembly (Protocol B)

Causality & Experimental Design

When reacting 1a with hydrazine hydrate prior to the MCR, the central ketone and the adjacent ester are consumed to form a pyrazolone intermediate. To couple this intermediate with aldehydes and malononitrile, ultrasound irradiation is employed. Acoustic cavitation generates localized microscopic hotspots (high temperature and pressure) that drastically accelerate the Knoevenagel-Michael-Cyclization cascade in aqueous ethanol. This method minimizes the thermal degradation of the sensitive pyrazolone ring that typically occurs under prolonged conventional reflux [2, 3].

Self-Validating Protocol B: Synthesis of Functionalized Pyrazolo-Pyrans

-

Intermediate Formation: Reflux 1a (1.0 mmol) with hydrazine hydrate (1.2 mmol) in ethanol (10 mL) for 2 hours. Cool and isolate the resulting pyrazolone intermediate.

-

MCR Setup: In a 50 mL glass beaker, combine the pyrazolone intermediate (1.0 mmol), malononitrile (1.0 mmol), and an aromatic aldehyde (1.0 mmol) in a 1:1 mixture of EtOH/H₂O (10 mL).

-

Catalysis & Sonication: Add a catalytic amount of triethylamine (10 mol%). Immerse the beaker in an ultrasonic bath (e.g., 40 kHz, 250 W) maintained at 30 °C. Sonicate for 20-30 minutes.

-

Monitoring & Isolation:

-

Validation Check: The reaction is complete when a thick, distinct solid precipitates from the solution (self-indicating completion). Filter the solid, wash with water, and dry under vacuum.

-

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the MCR protocols utilizing 1a across different target scaffolds and energy modalities.

| Target Scaffold | Components | Catalysis / Energy Modality | Yield (%) | Reaction Time | Ref |

| Pyridazino-naphthyridine | 1a + Malononitrile + Ar-CHO | Piperidine / High Pressure (Q-Tube, 140 °C) | 78–85 | 3 h | [1] |

| Pyridazino-naphthyridine | 1a + Malononitrile + Acetone | Piperidine / High Pressure (Q-Tube, 140 °C) | 72 | 4 h | [1] |

| Pyrazolo-Pyran | Pyrazolone of 1a + Malononitrile + Ar-CHO | Et₃N / Ultrasound (40 kHz, 30 °C) | 88–94 | 20–30 min | [2, 3] |

| Pyrazolo-Pyran | Pyrazolone of 1a + Malononitrile + Ar-CHO | Et₃N / Conventional Reflux (80 °C) | 60–65 | 4–6 h | [3] |

References

-

Moustafa, S. M., Al-Mousawi, S. M., & Elnagdi, M. H. (2016). Use of a novel multicomponent reaction under high pressure for the efficient construction of a new pyridazino[5,4,3-de][1,6]naphthyridine tricyclic system. RSC Advances.[Link]

-

Nair, V., et al. (2003). Strategies for Heterocyclic Construction via Novel Multicomponent Reactions Based on Isocyanides and Nucleophilic Carbenes. Accounts of Chemical Research.[Link]

-

Banik, B. K., et al. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Arabian Journal of Chemistry.[Link]

Technical Support Center: Synthesis of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate

An in-depth guide to overcoming common challenges and maximizing the yield of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate.

Technical Overview

The synthesis of Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate is a classic example of the Japp-Klingemann reaction, a robust method for forming hydrazones from β-keto-esters and aryl diazonium salts.[1] This target molecule serves as a valuable intermediate in medicinal chemistry and drug development, often used in the subsequent synthesis of heterocyclic frameworks like indoles via Fischer indole synthesis.[1][2]

Despite its utility, the reaction can be sensitive to several parameters, leading to challenges in achieving high purity and yield. This guide provides a comprehensive troubleshooting framework, detailed protocols, and mechanistic insights to empower researchers to optimize their synthetic outcomes.

The Japp-Klingemann Reaction: A Mechanistic Look

Understanding the reaction pathway is fundamental to effective troubleshooting. The Japp-Klingemann reaction proceeds through several distinct steps, each with its own set of critical conditions.[1][3]

Caption: General workflow for the synthesis and purification.

Frequently Asked Questions (FAQs)

-

Q: What are the critical safety precautions?

-

A: Aryl diazonium salts are potentially explosive when isolated in a dry, solid state. Never attempt to isolate the diazonium salt. Always keep it in a cold, aqueous solution and use it immediately after preparation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

-

Q: How can I monitor the reaction's progress?

-

A: Thin-Layer Chromatography (TLC) is an effective method. You can monitor the disappearance of the Dimethyl 1,3-acetonedicarboxylate starting material. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), and visualize the spots under UV light.

-

-

Q: Can I use a different base instead of sodium acetate?

-